BenchChemオンラインストアへようこそ!

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine

Medicinal Chemistry Structure–Activity Relationship 3-Aminopyrrolidine Scaffolds

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine (CAS 1443741-63-6) is a C-3 allyl-substituted pyrrolidine-3-amine bearing an N-benzyl group, belonging to the 3-aminopyrrolidine class widely employed as chiral building blocks and pharmacophore scaffolds in central nervous system (CNS) drug discovery. Its molecular formula is C14H20N2 (MW 216.32 g/mol), with computed XLogP3 of 1.9 and topological polar surface area (TPSA) of 29.3 Ų.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B13879611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-prop-2-enylpyrrolidin-3-amine
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC=CCC1(CCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2/c1-2-8-14(15)9-10-16(12-14)11-13-6-4-3-5-7-13/h2-7H,1,8-12,15H2
InChIKeyFLQKNSUTDXSRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-prop-2-enylpyrrolidin-3-amine (CAS 1443741-63-6): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-Benzyl-3-prop-2-enylpyrrolidin-3-amine (CAS 1443741-63-6) is a C-3 allyl-substituted pyrrolidine-3-amine bearing an N-benzyl group, belonging to the 3-aminopyrrolidine class widely employed as chiral building blocks and pharmacophore scaffolds in central nervous system (CNS) drug discovery [1]. Its molecular formula is C14H20N2 (MW 216.32 g/mol), with computed XLogP3 of 1.9 and topological polar surface area (TPSA) of 29.3 Ų [2]. The compound is commercially available from multiple vendors at purities typically ≥95%, in liquid physical form, stored at room temperature . As a research chemical with limited published bioactivity data, it is positioned as a differentiated C-3-functionalized scaffold for probing structure–activity relationships (SAR) in neuropharmacological programs, rather than a direct drop-in replacement for simpler 3-aminopyrrolidine building blocks.

Why 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine Cannot Be Interchanged with Simplest 3-Aminopyrrolidine Analogs


The decision to substitute 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine with a generic 3-aminopyrrolidine (e.g., 3-aminopyrrolidine itself or 1-benzyl-3-aminopyrrolidine) risks losing structure-dependent properties essential to specific assay or synthetic outcomes. The target compound possesses a quaternary C-3 carbon bearing both primary amine and allyl substituents, generating a sterically and electronically distinct micro-environment [1]. This C-3 allyl motif confers a higher XLogP3 (1.9) compared to the unsubstituted 1-benzyl-3-aminopyrrolidine (estimated ~1.2), along with an additional hydrogen bond acceptor vector via the terminal alkene [2]. In contrast, the regioisomeric N-allyl analog (1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine; CAS 1039980-58-9) places the allyl group on the exocyclic amine nitrogen, resulting in a secondary rather than tertiary C-3 amine center and a fundamentally different hydrogen bond donor/acceptor profile . Such subtle positional isomerism can profoundly alter receptor subtype selectivity, metabolic liability, and synthetic derivatization pathways, rendering off-target substitution inappropriate without confirmatory side-by-side testing.

Quantitative Differentiation Evidence for 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine vs. Key Comparators


C-3 Quaternary Amine Architecture vs. N-Allyl Regioisomer: Structural Isomerism with Divergent Hydrogen Bonding Capacity

The target compound (CAS 1443741-63-6) bears the allyl group directly at the pyrrolidine C-3 carbon, creating a quaternary center with a primary amine (-NH2) substituent. The N-allyl regioisomer (CAS 1039980-58-9) instead carries the allyl group on the exocyclic amine nitrogen, yielding a secondary amine (-NH-allyl) at C-3. This positional isomerism results in different computed hydrogen bond donor (HBD) counts: the target compound has HBD = 1 (only the primary amine), whereas the N-allyl isomer has HBD = 1 but the donor originates from a secondary amine with distinct pKa and steric accessibility [1]. The target compound's quaternary C-3 center also restricts conformational freedom at the substitution point, potentially locking the amine vector in a geometry favorable for specific target engagement . This structural distinction is critical when designing target-selective ligands, as demonstrated in the (R)-3-aminopyrrolidine series where C-3 substitution patterns govern CCR2b receptor binding (IC50 range: 3.2 nM for optimized derivatives) [2].

Medicinal Chemistry Structure–Activity Relationship 3-Aminopyrrolidine Scaffolds

Lipophilicity Enhancement Over Parent 1-Benzyl-3-aminopyrrolidine: Computed XLogP3 and Implications for CNS Penetration

The addition of an allyl substituent at C-3 increases the computed partition coefficient (XLogP3) of 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine to 1.9, compared to an estimated XLogP3 of approximately 1.2 for the parent 1-benzyl-3-aminopyrrolidine (CAS 18471-40-4) [1]. The parent compound's experimentally measured density (1.024 g/mL at 25 °C) and boiling point (76 °C at 0.2 Torr) reflect its lower molecular weight (176.26 g/mol) and absence of the allyl moiety . The increased lipophilicity of the target compound, while maintaining TPSA = 29.3 Ų (<60 Ų threshold for BBB penetration), positions it favorably within CNS drug-likeness guidelines [2]. This property differential may translate to altered blood–brain barrier permeability and volume of distribution compared to the parent scaffold, as has been observed for N-methyl analogs in this series where sigma-1 receptor affinity (Ki = 12 nM for (R)-1-benzyl-3-(methylamino)pyrrolidine vs. Ki = 45 nM for the unmethylated parent) correlates with increased lipophilicity .

Drug-Likeness CNS Drug Discovery Physicochemical Properties

1-Benzylpyrrolidine-3-amine Scaffold: BuChE Inhibitory Activity as Class-Level Basal Evidence

The 1-benzylpyrrolidine-3-amine scaffold has demonstrated measurable butyrylcholinesterase (BuChE) inhibitory activity in vitro. In a study of multifunctional anti-Alzheimer's agents, the most potent 1-benzylpyrrolidine-3-amine derivatives (compounds 24b and 25b) exhibited BuChE IC50 values of 2.39 μM and 1.94 μM, respectively [1]. These same compounds demonstrated dual anti-aggregating properties against amyloid beta (Aβ) and tau protein at 10 μM (24b: 45% Aβ, 53% tau inhibition; 25b: 49% Aβ, 54% tau inhibition) in an in cellulo Escherichia coli assay, along with free radical scavenging capacity (ABTS assay) and selective Cu²⁺ chelation [2]. This data provides a quantitative activity baseline for the 1-benzylpyrrolidine-3-amine chemotype, against which the C-3 allyl-modified target compound may exhibit altered potency due to the additional lipophilic and steric contributions of the allyl group at the C-3 position . Direct testing of 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine in these assays has not been published, representing an opportunity for competitive differentiation.

Alzheimer's Disease Butyrylcholinesterase Inhibition Multifunctional Ligands

Chiral 3-Aminopyrrolidine Scaffold: Sigma-1 Receptor Binding Track Record as Class-Level Reference

The chiral 3-aminopyrrolidine scaffold has a documented track record of sigma-1 (σ₁) receptor engagement. The N-methylated derivative (R)-1-Benzyl-3-(methylamino)pyrrolidine exhibits σ₁ receptor binding affinity of Ki = 12 nM, representing an approximately 3.75-fold improvement over the unmethylated parent compound (Ki = 45 nM) . This demonstrates the sensitivity of this chemotype's receptor affinity to substituents at the C-3 amine position. The target compound 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine, with its bulkier C-3 allyl group, presents a distinct steric and electronic profile that may further modulate sigma receptor subtype selectivity, as seen in conformationally restricted pyrrolidine sigma ligands [1]. Additionally, the CCR2b receptor antagonist program utilizing (R)-3-aminopyrrolidine achieved binding IC50 values as low as 3.2 nM (Compound 71) with functional chemotaxis inhibition IC50 of 0.83 nM, underscoring the scaffold's versatility across GPCR targets [2].

Sigma-1 Receptor Neuropharmacology Chiral Pyrrolidine

Research and Industrial Application Scenarios for 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine


CNS Lead Optimization: C-3 Allyl Modification for SAR Expansion Beyond N-Alkyl Analogs

For medicinal chemistry teams developing CNS-penetrant ligands targeting sigma-1, dopamine D4, or 5-HT2A receptors, 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine provides a C-3 quaternary amine scaffold inaccessible from the commercially dominant N-alkyl analogs. The C-3 allyl group offers a synthetic handle for cross-metathesis, Heck coupling, hydroboration–oxidation, or epoxidation reactions to generate focused libraries for SAR exploration [1]. The scaffold's computed XLogP3 (1.9) and TPSA (29.3 Ų) fall within favorable CNS drug-like space, making it a viable starting point for optimizing receptor affinity, selectivity, and metabolic stability [2].

Butyrylcholinesterase Inhibitor Development: Evaluating C-3 Substitution Effects on Multi-Target Anti-Alzheimer's Profiles

Building on the established BuChE inhibitory activity of the 1-benzylpyrrolidine-3-amine scaffold (IC50 range: 1.94–2.39 μM), this compound enables systematic investigation of whether C-3 quaternary substitution with an allyl group preserves or enhances the multi-target profile (BuChE inhibition, Aβ/tau anti-aggregation, antioxidant capacity, metal chelation) reported by Wichur et al. [1]. Direct comparative testing against benchmark compounds 24b and 25b would quantify the specific contribution of C-3 allyl topology to the pharmacophore, informing structure-based design of next-generation multifunctional anti-AD agents [2].

Chemokine Receptor Antagonist Programs: Probing GPCR Ligand Space with a Novel 3-Aminopyrrolidine Topology

The (R)-3-aminopyrrolidine chemotype has yielded potent CCR2b antagonists (IC50 as low as 3.2 nM in binding, 0.83 nM in functional chemotaxis assays) [1]. 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine extends this chemical space by introducing a C-3 quaternary center with allyl functionality. This structural feature may impart differential binding kinetics or residence time at chemokine and other GPCR targets compared to tertiary C-3 amine analogs, warranting evaluation in radioligand displacement and functional assays for CCR2b, NK-3, or related receptors [2].

Chemical Biology and Tool Compound Synthesis: Allyl Handle for Bioorthogonal Conjugation and Probe Development

The terminal alkene of the C-3 allyl group constitutes a bioorthogonal handle for late-stage functionalization via thiol–ene click chemistry, inverse electron-demand Diels–Alder reactions, or ruthenium-catalyzed olefin metathesis [1]. This enables conjugation to fluorophores, biotin, or solid supports for target engagement studies, affinity pull-down experiments, and cellular imaging applications. The structural distinction from N-allyl isomers (CAS 1039980-58-9) ensures that the conjugated probe maintains the C-3 quaternary amine pharmacophore geometry during bioorthogonal derivatization, a critical consideration for accurate target deconvolution [2].

Quote Request

Request a Quote for 1-Benzyl-3-prop-2-enylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.